Cas no 26315-07-1 (22-Dehydroclerosterol)

22-Dehydroclerosterol 化学的及び物理的性質

名前と識別子

-

- Stigmasta-5,22,25-trien-3-ol,(3b,24S)-

- 22-Dehydroclerosterol

- (3β,22E,24S)-Stigmasta-5,22,25-trien-3-ol

- (24 S)-24-hydroxycholesterol

- 24(S)-Hydroxycholesterol

- 24-hydroxycholesterol

- 24S-hydroxycholesterol

- 24S-hydroxy-cholesterol

- 24S-OHC

- cerebrosterol

- CHEBI:34310

- cholest-5-en-3beta,24S-diol

- Cholest-5-ene-3,24-diol

- cholest-5-ene-3b,24a-diol

- Stigmasta-5

- [ "Stigmasta-5", "22", "25-trien-3-ol" ]

- N,N-Dibenzyl-N-ethylamine

- N,N-DIBENZYL ETHYL AMINE

- N-Ethyl-N-(phenylmethyl)-Benzenemethanamine

- Stigmasta-5,22,25-trien-3-ol, (3beta,24S,22E)-

- (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- DTXSID401319028

- HY-N1692

- (22e,24s)-24-ethylcholesta-5,22,25-trien-3beta-ol

- CS-0017354

- 26315-07-1

- (3S, 8S, 9S, 10R, 13R, 14S, 17R)-17-[(2R, 3E, 5S)-5-ethyl-6-methylhepta-3, 6-dien-2-yl]-10, 13-dimethyl-2, 3, 4, 7, 8, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- AKOS040761027

- FS-9680

- (24S)-24-Ethyl-22,23,25,27-tetradehydrocholesterol

- (3beta,22E,24S)-Stigmasta-5,22,25-trien-3-ol

- DA-48681

-

- インチ: 1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/b9-8+

- InChIKey: ZTJFINKUHDHOSM-CMDGGOBGSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C(C1([H])[H])=C([H])C([H])([H])C1([H])C2([H])C([H])([H])C([H])([H])C2(C([H])([H])[H])C([H])(C([H])(/C(/[H])=C(\[H])/C([H])(C(=C([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])([H])C21[H]

計算された属性

- せいみつぶんしりょう: 410.35508

- どういたいしつりょう: 410.354866087g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 716

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 8.7

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 505.4±19.0 °C at 760 mmHg

- フラッシュポイント: 219.9±13.7 °C

- PSA: 20.23

- じょうきあつ: 0.0±2.9 mmHg at 25°C

22-Dehydroclerosterol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

22-Dehydroclerosterol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2809-1 mg |

22-Dehydroclerosterol |

26315-07-1 | 1mg |

¥1235.00 | 2022-04-26 | ||

| TargetMol Chemicals | TN2809-5mg |

22-Dehydroclerosterol |

26315-07-1 | 5mg |

¥ 1570 | 2024-07-20 | ||

| TargetMol Chemicals | TN2809-5 mg |

22-Dehydroclerosterol |

26315-07-1 | 98% | 5mg |

¥ 1,570 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2809-1 mL * 10 mM (in DMSO) |

22-Dehydroclerosterol |

26315-07-1 | 1 mL * 10 mM (in DMSO) |

¥ 1670 | 2023-09-08 | ||

| TargetMol Chemicals | TN2809-1 ml * 10 mm |

22-Dehydroclerosterol |

26315-07-1 | 1 ml * 10 mm |

¥ 1670 | 2024-07-20 | ||

| A2B Chem LLC | AB30293-5mg |

22-Dehydroclerosterol |

26315-07-1 | 94.0% | 5mg |

$285.00 | 2024-04-20 |

22-Dehydroclerosterol 関連文献

-

Marwa I. Ezzat,Mariam Hassan,Mai A. Abdelhalim,Ahmed M. EL-Desoky,Shanaz O. Mohamed,Shahira M. Ezzat Food Funct. 2021 12 3170

22-Dehydroclerosterolに関する追加情報

22-Dehydroclerosterol (CAS No. 26315-07-1): A Comprehensive Overview in Modern Chemical Biology and Medicine

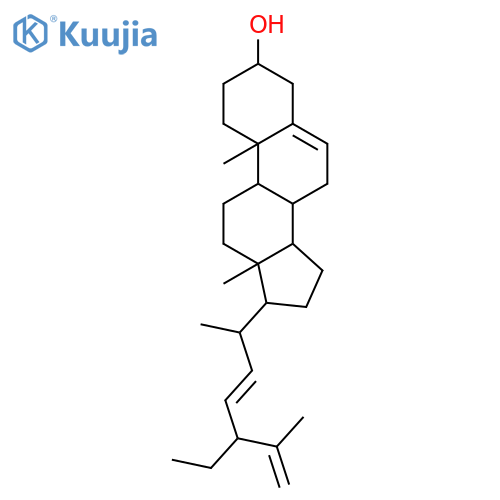

22-Dehydroclerosterol, chemically identified by the CAS No. 26315-07-1, is a naturally occurring sterol that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound, derived from the plant kingdom, exhibits a unique structural configuration that distinguishes it from other sterols, making it a subject of intense study for its potential biological activities and therapeutic applications. The molecular framework of 22-Dehydroclerosterol features a double bond at the 22nd carbon position, which is a key structural determinant of its biological properties and interactions.

The significance of 22-Dehydroclerosterol in contemporary research stems from its multifaceted roles in cellular processes. Sterols, in general, are essential components of cell membranes, contributing to membrane fluidity and integrity. However, 22-Dehydroclerosterol stands out due to its ability to modulate various signaling pathways, particularly those involved in cholesterol metabolism and inflammation. Recent studies have highlighted its potential as a precursor in the biosynthesis of other bioactive sterols, underscoring its importance in metabolic pathways relevant to human health.

One of the most compelling aspects of 22-Dehydroclerosterol is its involvement in cholesterol homeostasis. Cholesterol is a critical molecule for the synthesis of bile acids, vitamin D, and steroid hormones. The unique double bond at the 22nd carbon position in 22-Dehydroclerosterol influences its metabolic fate, potentially making it a valuable intermediate in synthetic pathways aimed at regulating cholesterol levels. This has sparked interest in exploring 22-Dehydroclerosterol as a candidate for developing novel therapeutic agents targeting hypercholesterolemia and related metabolic disorders.

In addition to its role in cholesterol metabolism, 22-Dehydroclerosterol has been implicated in anti-inflammatory responses. Research indicates that this sterol can interact with nuclear receptors such as the liver X receptors (LXR), which are pivotal regulators of lipid metabolism and inflammation. By modulating LXR activity, 22-Dehydroclerosterol may contribute to reducing inflammatory cytokine production and alleviating chronic inflammatory conditions. These findings have opened new avenues for investigating 22-Dehydroclerosterol as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and atherosclerosis.

The pharmacological potential of 22-Dehydroclerosterol has also been explored in the context of neuroprotection. Emerging evidence suggests that sterols like 22-Dehydroclerosterol can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress and neuroinflammation. These properties make 22-Dehydroclerosterol an attractive candidate for developing treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that 22-Dehydroclerosterol can enhance neuronal survival by attenuating mitochondrial dysfunction and reducing oxidative damage.

From a synthetic chemistry perspective, 22-Dehydroclerosterol (CAS No. 26315-07-1) serves as an interesting scaffold for drug discovery programs. Its unique structural features provide chemists with opportunities to design derivatives with enhanced biological activity or improved pharmacokinetic profiles. The double bond at the 22nd carbon position can be selectively modified through various chemical reactions, allowing for the creation of novel steroidal compounds with tailored properties. This flexibility has made 22-Dehydroclerosterol a valuable building block in medicinal chemistry efforts aimed at developing next-generation therapeutics.

The industrial significance of 22-Dehydroclerosterol extends beyond academic research into practical applications. Its potential use as an intermediate in biotechnological processes has been recognized by several pharmaceutical companies investing in green chemistry initiatives. By leveraging natural sterols like 22-Dehydroclerosterol, industries can develop more sustainable synthetic routes that reduce reliance on petrochemical feedstocks. This aligns with global trends toward environmentally friendly manufacturing practices and underscores the economic viability of utilizing natural products like 22-Dehydroclerosterol.

Future research directions for 22-Dehydroclerosterol (CAS No. 26315-07-1) include elucidating its precise mechanisms of action across different biological systems. Advanced techniques such as crystallography and molecular dynamics simulations are being employed to visualize how 22-Dehydroclerosterol interacts with target proteins and enzymes at the atomic level. These insights will be crucial for optimizing drug design strategies based on natural sterols like 22-Dehydroclerosterol, ensuring that future therapeutic agents are both effective and well-tolerated by patients.

In conclusion, 22-Dehydroclerosterol, identified by its CAS No. 26315-07-1, represents a fascinating compound with broad implications in chemical biology and medicine. Its unique structural features contribute to its diverse biological activities, ranging from cholesterol metabolism to anti-inflammatory effects and neuroprotection. As research continues to uncover new therapeutic potentials of natural sterols like 22-Dehydroclerosterol, this compound is poised to play an increasingly important role in drug development and disease treatment strategies worldwide.

26315-07-1 (22-Dehydroclerosterol) 関連製品

- 1963-03-7(Androst-5-ene-3,17-diol,(3b,17a)-)

- 17605-67-3(Fucosterol)

- 83-48-7(Stigmasterol)

- 17954-98-2(22a-Hydroxy Cholesterol)

- 16910-32-0((+)-Obtusifoliol)

- 83-46-5(beta-Sitosterol)

- 150044-24-9(Cholesterol-13C5)

- 521-17-5(Androstenediol)

- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

- 316-88-1(N-methyl-1,2,3,4-tetrahydroacridin-9-amine)